molecular formula C14H21Cl2NO2 B3433002 2-(3-Chloro-4,5-dimethoxyphenyl)azepane hydrochloride CAS No. 1177331-37-1

2-(3-Chloro-4,5-dimethoxyphenyl)azepane hydrochloride

Cat. No.: B3433002
CAS No.: 1177331-37-1
M. Wt: 306.2 g/mol
InChI Key: UQMWBBPBMIHZQT-UHFFFAOYSA-N
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Description

2-(3-Chloro-4,5-dimethoxyphenyl)azepane hydrochloride is a versatile chemical compound known for its unique properties and extensive applications in scientific research. It is widely used in drug discovery, neurochemistry, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4,5-dimethoxyphenyl)azepane hydrochloride typically involves the reaction of 3-chloro-4,5-dimethoxybenzaldehyde with azepane in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to maintain consistency and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity required for research applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4,5-dimethoxyphenyl)azepane hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azepane derivatives.

Scientific Research Applications

2-(3-Chloro-4,5-dimethoxyphenyl)azepane hydrochloride is extensively used in various fields of scientific research:

    Chemistry: As a building block for synthesizing complex organic molecules.

    Biology: In the study of neurotransmitter pathways and receptor binding.

    Industry: Used in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4,5-dimethoxyphenyl)azepane hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may modulate the activity of these receptors, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, making it a valuable tool in neurochemical research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloro-4,5-dimethoxyphenyl)piperidine
  • 2-(3-Chloro-4,5-dimethoxyphenyl)morpholine
  • 2-(3-Chloro-4,5-dimethoxyphenyl)pyrrolidine

Uniqueness

2-(3-Chloro-4,5-dimethoxyphenyl)azepane hydrochloride stands out due to its unique azepane ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in the synthesis of novel compounds and in the study of specific biochemical pathways .

Properties

IUPAC Name

2-(3-chloro-4,5-dimethoxyphenyl)azepane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO2.ClH/c1-17-13-9-10(8-11(15)14(13)18-2)12-6-4-3-5-7-16-12;/h8-9,12,16H,3-7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMWBBPBMIHZQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C2CCCCCN2)Cl)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177331-37-1
Record name 1H-Azepine, 2-(3-chloro-4,5-dimethoxyphenyl)hexahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1177331-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Chloro-4,5-dimethoxyphenyl)azepane hydrochloride
Reactant of Route 2
2-(3-Chloro-4,5-dimethoxyphenyl)azepane hydrochloride
Reactant of Route 3
2-(3-Chloro-4,5-dimethoxyphenyl)azepane hydrochloride
Reactant of Route 4
2-(3-Chloro-4,5-dimethoxyphenyl)azepane hydrochloride
Reactant of Route 5
2-(3-Chloro-4,5-dimethoxyphenyl)azepane hydrochloride
Reactant of Route 6
2-(3-Chloro-4,5-dimethoxyphenyl)azepane hydrochloride

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